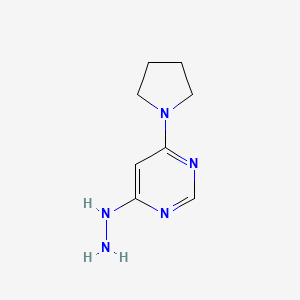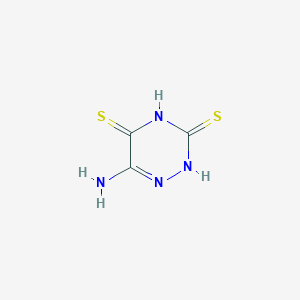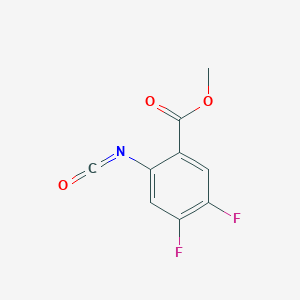
4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and pyrrolidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and pyrrolidine. One common method involves the condensation of 4-chloro-6-(1-pyrrolidinyl)pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted hydrazinyl-pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active site residues, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine scaffold and are studied for their anticancer properties.
Uniqueness
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and pyrrolidinyl groups allows for versatile chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H13N5 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(6-pyrrolidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H13N5/c9-12-7-5-8(11-6-10-7)13-3-1-2-4-13/h5-6H,1-4,9H2,(H,10,11,12) |
Clave InChI |
BQPINGFVBUMZIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC=NC(=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)



![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

